1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride
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Overview
Description
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride is a chemical compound characterized by its unique bicyclic structure.
Preparation Methods
The synthesis of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in producing the desired bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the reaction. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Ethereal Bridge Opening: Acid-induced or base-induced opening of the ethereal bridge in the bicyclic structure can lead to the formation of linear or branched products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{7-oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride involves its interaction with molecular targets through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The pathways involved in these interactions are still under investigation, but they are believed to include inhibition of specific enzymes and disruption of cellular processes .
Comparison with Similar Compounds
1-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethane-1-sulfonyl chloride can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound shares the same bicyclic structure but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-one: This compound has a similar bicyclic structure but contains a ketone group instead of an ether bridge, leading to different reactivity and applications.
(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonic acid:
These comparisons highlight the unique features of this compound, particularly its reactivity and versatility in various applications.
Properties
Molecular Formula |
C8H13ClO3S |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S/c1-5(13(9,10)11)7-4-6-2-3-8(7)12-6/h5-8H,2-4H2,1H3 |
InChI Key |
SLQPZZJVQMPNGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1O2)S(=O)(=O)Cl |
Origin of Product |
United States |
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